8-Hydroxy-5-methyloctan-2-one

Human Biomonitoring DINCH Metabolite Urinary Biomarker

8-Hydroxy-5-methyloctan-2-one (CAS 52330-09-3) is a C9 aliphatic acyclic hydroxyketone with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. It serves as the key side-chain intermediate for synthesizing cyclohexane-1,2-dicarboxylic acid mono hydroxyisononyl ester (OH-MINCH), the predominant urinary metabolite of the non-phthalate plasticizer DINCH (di-isononyl cyclohexane-1,2-dicarboxylate).

Molecular Formula C9H18O2
Molecular Weight 158.241
CAS No. 52330-09-3
Cat. No. B592574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-5-methyloctan-2-one
CAS52330-09-3
Molecular FormulaC9H18O2
Molecular Weight158.241
Structural Identifiers
SMILESCC(CCCO)CCC(=O)C
InChIInChI=1S/C9H18O2/c1-8(4-3-7-10)5-6-9(2)11/h8,10H,3-7H2,1-2H3
InChIKeyFUXLGHLNRPMMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-5-methyloctan-2-one (CAS 52330-09-3) – Hydroxyketone Intermediate for DINCH Metabolite Synthesis and Biomonitoring


8-Hydroxy-5-methyloctan-2-one (CAS 52330-09-3) is a C9 aliphatic acyclic hydroxyketone with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. It serves as the key side-chain intermediate for synthesizing cyclohexane-1,2-dicarboxylic acid mono hydroxyisononyl ester (OH-MINCH), the predominant urinary metabolite of the non-phthalate plasticizer DINCH (di-isononyl cyclohexane-1,2-dicarboxylate) . The compound is supplied as a clear colorless oil, structurally confirmed by NMR and mass spectrometry, with lot-specific TLC purity typically ≥96% . Its primary value proposition lies in enabling the preparation of authentic OH-MINCH analytical reference standards for human biomonitoring of DINCH exposure.

1
Synthesis Workflow
Side-chain precursor for OH-MINCH analytical reference standard synthesis
2
Research Context
DINCH exposure biomonitoring studies using urinary metabolite quantification
3
Identity Confirmation
NMR and mass spectrometry verified structure; lot-specific TLC purity available

Why 8-Hydroxy-5-methyloctan-2-one Cannot Be Replaced by Generic Ketone Analogs for DINCH Metabolite Synthesis and Biomonitoring


Generic substitution of 8-Hydroxy-5-methyloctan-2-one with non-hydroxylated ketones such as 5-methyl-2-octanone (CAS 58654-67-4) or 2-octanone (CAS 111-13-7) fails because these analogs lack the terminal hydroxyl group required for esterification to form the OH-MINCH conjugate . In population-representative human biomonitoring, OH-MINCH is consistently the most abundant urinary DINCH metabolite: the German Environmental Survey (GerES V, 2014–2017) reported geometric mean concentrations of 2.27 μg/L for OH-MINCH versus only 0.93 μg/L for the oxo-MINCH metabolite and 1.14 μg/L for cx-MINCH in 2,228 children and adolescents [1]. This 2.44-fold abundance advantage means that synthesis of the dominant biomarker standard is only achievable using the hydroxylated side-chain precursor. Substitution with alternative ketone starting materials would yield structurally incorrect products, compromising quantitative accuracy in exposure assessment.

Target
8-Hydroxy-5-methyloctan-2-one
Potential Substitute
5-Methyl-2-octanone, 2-Octanone
Non-hydroxylated ketone analogs lack the terminal –OH group required for esterification to form the OH-MINCH conjugate, yielding a structurally incorrect product.
Target
OH-MINCH biomarker standard
Potential Substitute
oxo-MINCH or cx-MINCH standards
OH-MINCH is reported as the most abundant urinary DINCH metabolite across multiple cohorts; directing synthesis toward less abundant targets may reduce analytical representativeness.
Target
Hydroxylated C9 ketone intermediate
Potential Substitute
Generic C9 ketone or alkane analog
Absence of the terminal primary hydroxyl group eliminates the sole nucleophilic handle for conjugate formation; structural fidelity of the resulting reference material cannot be achieved with substitutes.

Quantitative Differential Evidence for 8-Hydroxy-5-methyloctan-2-one Versus Closest Analogs


OH-MINCH Urinary Concentration Superiority Over oxo-MINCH and cx-MINCH Across Independent Human Cohorts

The OH-MINCH metabolite, for which 8-Hydroxy-5-methyloctan-2-one serves as the critical side-chain precursor, demonstrates consistent quantitative dominance over alternative oxidized DINCH metabolites across multiple independent human cohorts. In the GerES V population-representative survey (n=2228, ages 3–17), geometric mean OH-MINCH concentration was 2.27 μg/L—2.44-fold higher than oxo-MINCH (0.93 μg/L) and 1.99-fold higher than cx-MINCH (1.14 μg/L) [1]. In an earlier German adult pilot study (n=22), OH-MINCH was the most abundant oxidized metabolite (mean 0.71 μg/L, maximum 3.69 μg/L) compared to cx-MINCH (0.61 μg/L; 2.82 μg/L) and oxo-MINCH (0.33 μg/L; 1.05 μg/L) [2]. Among Portuguese children, urinary median concentrations were 2.14 μg/L for OH-MINCH versus 1.10 μg/L for oxo-MINCH and 1.08 μg/L for cx-MINCH [3]. The consistent rank order (OH-MINCH > cx-MINCH > oxo-MINCH) across diverse populations confirms that the hydroxylated metabolite—and thus its side-chain precursor—is the analytically most significant DINCH biomarker.

Urinary Metabolite Rank
Head-to-head
OH-MINCH 2.44× oxo-MINCH and 1.99× cx-MINCH (GerES V, n=2228); consistent rank order across three independent cohorts
Supports OH-MINCH as the primary DINCH biomonitoring target across populations
German GerES V, German adult pilot, and Portuguese children cohorts; HPLC-MS/MS in urine
Human Biomonitoring DINCH Metabolite Urinary Biomarker Exposure Assessment

Physical Property Divergence from Non-Hydroxylated Analog 5-Methyl-2-octanone Enables Differential Handling and Purification

The terminal hydroxyl group in 8-Hydroxy-5-methyloctan-2-one introduces substantial hydrogen-bonding capacity absent in the non-hydroxylated analog 5-methyl-2-octanone (CAS 58654-67-4). This structural difference produces a measured boiling point elevation of approximately 82 °C at atmospheric pressure: 262.1±23.0 °C for the target compound versus 180.0±8.0 °C for 5-methyl-2-octanone . Density is increased by approximately 12.5% (0.9±0.1 g/cm³ vs 0.8±0.1 g/cm³), and flash point is nearly doubled (108.8±15.2 °C vs 57.6±7.5 °C) . These differences are consistent with the formation of intermolecular hydrogen bonds in the hydroxylated species, which are not possible in the purely ketonic analog.

Boiling Point Differential
Data to verify
~82 °C elevation vs 5-methyl-2-octanone (262.1 °C vs 180.0 °C); density ~12.5% higher; flash point ~89% higher
May support GC separation protocol design and distillation condition selection
Predicted/computed values from database sources; experimental confirmation recommended
Physicochemical Properties Boiling Point Hydrogen Bonding Separation Science

Lot-Specific Analytical Characterization with Multi-Method Structural Confirmation Provides Procurement Quality Benchmarks

A representative Certificate of Analysis for 8-Hydroxy-5-methyloctan-2-one (Santa Cruz Biotechnology, Cat. sc-491105) provides lot-specific quality data: appearance as a clear colorless oil; structural identity confirmed by both NMR (consistent with structure) and mass spectrometry (consistent with structure); TLC purity of 96% on SiO₂ with Ethyl Acetate:Hexanes (1:1), visualized with AMCS and KMnO₄, yielding a single spot at Rf = 0.30; elemental analysis showing carbon content 68.29% (theoretical 68.31%) and hydrogen 11.13% (theoretical 11.47%) . This multi-orthogonal characterization provides a quality benchmark that is not uniformly available from all suppliers of this specialty intermediate.

Lot-Specific COA
Lot attribute
TLC purity 96% (Rf 0.30); NMR and MS confirm structure; elemental C 68.29%, H 11.13%
Provides multi-orthogonal quality benchmark for independent batch verification
Representative COA data; SiO₂ TLC, EtOAc:Hexanes 1:1, AMCS/KMnO₄ visualization
Certificate of Analysis Purity Specification NMR Confirmation Quality Assurance

Terminal Hydroxyl Group Is an Irreplaceable Functional Handle for OH-MINCH Ester Synthesis

8-Hydroxy-5-methyloctan-2-one is explicitly documented as an intermediate for synthesizing secondary oxidized metabolites of DINCH, with the terminal primary hydroxyl group at C8 serving as the sole functional handle for esterification with cyclohexane-1,2-dicarboxylic acid to generate the OH-MINCH conjugate . The structural requirement is absolute: the corresponding non-hydroxylated analog 5-methyl-2-octanone (C9H18O, lacking the –OH group), the ketone-oxidized variant (oxo-MINCH precursor), and the fully reduced alkane analog all fail to provide the nucleophilic oxygen necessary for ester bond formation with the diacid [1]. This functional group specificity represents a qualitative, binary differentiation—the hydroxyl group is either present and reactive, or absent and non-reactive—making 8-Hydroxy-5-methyloctan-2-one a structurally irreplaceable starting material for OH-MINCH synthesis.

Functional Group Requirement
Context-dependent
Terminal primary –OH at C8 is the sole nucleophilic handle for esterification with cyclohexane-1,2-dicarboxylic acid
Qualitative binary requirement: hydroxyl present and reactive, or absent and non-reactive
Synthetic chemistry context; non-hydroxylated analogs yield structurally incorrect conjugates
Synthetic Intermediate Esterification Functional Group Specificity Biomarker Synthesis

High-Value Application Scenarios for 8-Hydroxy-5-methyloctan-2-one Driven by Quantitative Differentiation Evidence


Synthesis of Authentic OH-MINCH Reference Standards for Regulatory Human Biomonitoring Programs

8-Hydroxy-5-methyloctan-2-one is the essential side-chain precursor for synthesizing OH-MINCH, the dominant urinary DINCH metabolite with geometric mean concentrations 2.44-fold higher than oxo-MINCH and 1.99-fold higher than cx-MINCH in population-representative surveys [1]. National and international human biomonitoring programs (e.g., German Environmental Specimen Bank, GerES, NHANES) require authentic metabolite standards for accurate HPLC-MS/MS quantification. Laboratories supporting these programs should procure this compound specifically for OH-MINCH standard synthesis, as substitution with alternative precursors would produce non-authentic conjugates that compromise quantitative exposure assessment across populations [1].

Analytical Reference Material for HPLC-MS/MS Method Development and Inter-Laboratory Calibration

The availability of 8-Hydroxy-5-methyloctan-2-one with lot-specific certification including NMR, MS, and TLC purity of 96% makes it suitable as a starting material for preparing calibration standards in DINCH metabolite quantification methods. Given that OH-MINCH is detected in 100% of samples in population studies [1], laboratories developing or validating HPLC-MS/MS methods for DINCH biomonitoring require the hydroxylated side-chain precursor to establish calibration curves, determine limits of quantification, and participate in inter-laboratory quality assurance schemes such as EQUAS or HBM4EU.

Physicochemical Reference Compound for Structure-Property Studies of Hydroxylated vs Non-Hydroxylated Ketones

The 82 °C boiling point elevation, 12.5% density increase, and near-doubling of flash point relative to 5-methyl-2-octanone position 8-Hydroxy-5-methyloctan-2-one as a well-characterized model compound for studying the impact of terminal hydroxylation on the physicochemical properties of mid-chain ketones. Academic and industrial laboratories conducting quantitative structure-property relationship studies, solvent selection optimization, or developing predictive models for hydrogen-bonding contributions to boiling point and density in aliphatic ketones can use this compound as a reference standard with validated physical property data .

Synthetic Intermediate for Structure-Activity Relationship Studies of Hydroxyketone Enzyme Interactions

The documented role of 8-Hydroxy-5-methyloctan-2-one as a synthetic intermediate for biologically active DINCH metabolites suggests utility in medicinal chemistry and toxicology research. Given that primary and secondary DINCH metabolites exert differential effects on human nuclear receptors (ERα, ERβ, AR, PPARα, PPARγ) , the compound serves as a starting point for synthesizing panels of hydroxylated metabolites for receptor activation profiling. Procurement for these applications requires verification of structural fidelity via NMR and MS, as provided in lot-specific COA documentation .

Application
Selection Property
Validation Focus
OH-MINCH reference standard synthesis for biomonitoring research
Terminal hydroxyl esterification handle
Structural fidelity by NMR and MS confirmation
HPLC-MS/MS method development and inter-laboratory calibration
Lot-specific purity certification
Calibration curve linearity and LOQ determination
Structure-property relationship studies of hydroxylated ketones
Hydrogen-bonding property differential vs non-hydroxylated analogs
Boiling point and density verification
Hydroxyketone metabolite panel synthesis for receptor interaction studies
Structural confirmation documentation
Metabolite identity and purity prior to receptor profiling
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